Cas no 20809-78-3 (bis(4-methylphenyl)acetic acid)

bis(4-methylphenyl)acetic acid structure
20809-78-3 structure
Product Name:bis(4-methylphenyl)acetic acid
Numero CAS:20809-78-3
MF:C16H16O2
MW:240.297044754028
CID:910575
PubChem ID:30314
Update Time:2025-04-19

bis(4-methylphenyl)acetic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • bis(4-methylphenyl)acetic acid
    • 2,2-bis(4-methylphenyl)acetic acid
    • 2,2-Bis(p-tolyl) acetic acid
    • AC1L1JC1
    • ACETIC ACID, BIS(p-TOLYL)-
    • Acetic acid, di-p-tolyl-
    • Bis(p-tolyl)-acetic acid
    • BRN 2051315
    • di(4-methylphenyl)-acetic acid
    • di(p-tolyl)acetic acid
    • di-p-tolyl-acetic acid
    • Di-p-tolylacetic acid
    • Di-p-tolyl-essigsaeure
    • NSC13678
    • SR-01000196547
    • Oprea1_228951
    • 6KV65LE9FJ
    • WLN: QVYR D1&R D1
    • 4-09-00-02557 (Beilstein Handbook Reference)
    • 2,2-bis(p-tolyl)acetic acid
    • SCHEMBL1502454
    • NSC 13678
    • DRVBWVSGMCHHOU-UHFFFAOYSA-N
    • Benzeneacetic acid, 4-methyl-alpha-(4-methylphenyl)-
    • SR-01000196547-1
    • Benzeneacetic acid, 4-methyl-.alpha.-(4-methylphenyl)-
    • DTXSID30174920
    • AB00074265-01
    • DS-010826
    • 20809-78-3
    • NSC-13678
    • Cambridge id 5135276
    • Inchi: 1S/C16H16O2/c1-11-3-7-13(8-4-11)15(16(17)18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3,(H,17,18)
    • Chiave InChI: DRVBWVSGMCHHOU-UHFFFAOYSA-N
    • Sorrisi: OC(C(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1)=O

Proprietà calcolate

  • Massa esatta: 240.11508
  • Massa monoisotopica: 240.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3

bis(4-methylphenyl)acetic acid Letteratura correlata

Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen